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Introduction
Rezvilutamide (also known as SHR3680) is an orally administered, second-generation

androgen receptor (AR) antagonist.[1] It has been approved in China for the treatment of

patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[1] As a

potent inhibitor of the AR signaling pathway, rezvilutamide represents a significant therapeutic

option in the management of advanced prostate cancer. This technical guide provides a

comprehensive overview of the available pharmacokinetic and bioavailability data for

rezvilutamide, intended to inform researchers, scientists, and drug development professionals.

While extensive clinical trial data on the efficacy and safety of rezvilutamide are available,

detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from

dedicated phase 1 studies in healthy volunteers or patient populations are not extensively

published in the peer-reviewed literature. This guide synthesizes the currently accessible

information.

Pharmacokinetics
Absorption and Bioavailability
Rezvilutamide is orally bioavailable.[2] The recommended dose in clinical practice is 240 mg

taken once daily, and it can be administered with or without food.[3] This suggests that food

does not have a clinically significant effect on its absorption and bioavailability, a favorable
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characteristic for patient compliance. However, specific studies detailing the absolute

bioavailability or the precise impact of food on the rate and extent of absorption are not publicly

available.

Distribution
Preclinical studies in mice have indicated that rezvilutamide has a low potential to penetrate

the blood-brain barrier.[2] This characteristic is clinically significant as it may translate to a

reduced incidence of central nervous system-related adverse effects, such as seizures,

compared to other androgen receptor antagonists.

Metabolism and Excretion
Detailed information on the metabolic pathways and excretion routes of rezvilutamide in

humans is not extensively documented in publicly available literature.

Drug-Drug Interactions
A clinical trial was conducted to evaluate the effect of rezvilutamide on the pharmacokinetics

of probe substrates for major cytochrome P450 (CYP) enzymes. This is crucial for

understanding the potential for drug-drug interactions when rezvilutamide is co-administered

with other medications.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of rezvilutamide are not fully

available in the public domain. However, based on standard practices for such studies, the

following methodologies are likely to have been employed.

Single and Multiple Dose Pharmacokinetic Studies
A phase I/II first-in-human study of rezvilutamide (NCT02691975) was conducted in patients

with metastatic castration-resistant prostate cancer. The study involved a dose-escalation

phase with daily doses ranging from 40 mg to 480 mg. While the study assessed

pharmacokinetics, specific quantitative results have not been detailed in the available

publications.

Typical Protocol for a Pharmacokinetic Study:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1269129/full
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: Open-label, single or multiple-dose, dose-escalation or fixed-dose study.

Participants: Healthy volunteers or the target patient population (e.g., prostate cancer

patients).

Dosing: Administration of a single oral dose of rezvilutamide or daily dosing until steady

state is achieved.

Sampling: Serial blood samples are collected at predefined time points before and after drug

administration.

Bioanalysis: Plasma concentrations of rezvilutamide and any major metabolites are

measured using a validated analytical method, such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to

determine pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life

(t½).

Drug-Drug Interaction Study Protocol
A single-center, open-label, single-arm, fixed-sequence clinical trial was conducted in 18

patients with prostate cancer to assess the pharmacokinetic effects of rezvilutamide on probe

drugs for CYP3A4 (midazolam), CYP2C9 (S-warfarin), and CYP2C19 (omeprazole).

Protocol Outline:

Study Design: A fixed-sequence design where patients receive the probe drugs alone and

then in combination with rezvilutamide.

Treatment Periods:

Period 1: A single oral dose of the probe drugs (midazolam, S-warfarin, omeprazole) is

administered.

Period 2: After a washout period, patients receive daily doses of rezvilutamide to reach

steady state.
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Period 3: A single oral dose of the probe drugs is co-administered with steady-state

rezvilutamide.

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after

administration of the probe drugs in both periods to determine their plasma concentration

profiles.

Analysis: The pharmacokinetic parameters of the probe drugs are compared between the

two periods to assess any inhibitory or inductive effects of rezvilutamide.

Signaling Pathway and Experimental Workflow
Diagrams
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Rezvilutamide Mechanism of Action
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Figure 1: Rezvilutamide's mechanism of action in blocking the androgen receptor signaling

pathway.
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Figure 2: A generalized workflow for a clinical pharmacokinetic study of an oral drug like

rezvilutamide.

Summary and Conclusion
Rezvilutamide is an orally bioavailable androgen receptor antagonist with a favorable clinical

profile. While the recommended dosing regimen is established, detailed public information

regarding its core pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), absolute

bioavailability, and the specific impact of food is limited. The available data suggests a low

potential for blood-brain barrier penetration. A dedicated drug-drug interaction study has been

conducted to assess its impact on CYP enzymes. Further publication of detailed

pharmacokinetic data from completed and ongoing clinical trials will be invaluable for a more

comprehensive understanding of rezvilutamide's clinical pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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